molecular formula C28H33NO6 B15028427 2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15028427
M. Wt: 479.6 g/mol
InChI Key: IJXRKNQYRYTPET-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and other aromatic compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, hexahydroquinoline derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be studied for its interactions with biological targets and its effects on cellular processes.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Research may focus on the compound’s efficacy, safety, and mechanism of action in treating various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives, such as:

  • 2-Methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 7-(3-Methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

What sets 2-(Propan-2-yloxy)ethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H33NO6

Molecular Weight

479.6 g/mol

IUPAC Name

2-propan-2-yloxyethyl 7-(3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H33NO6/c1-16(2)33-11-12-34-28(31)25-18(4)29-22-14-20(19-7-6-8-21(13-19)32-5)15-23(30)26(22)27(25)24-10-9-17(3)35-24/h6-10,13,16,20,27,29H,11-12,14-15H2,1-5H3

InChI Key

IJXRKNQYRYTPET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)OC)NC(=C2C(=O)OCCOC(C)C)C

Origin of Product

United States

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